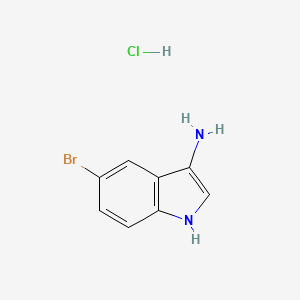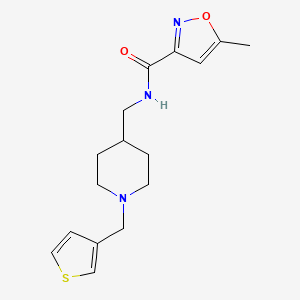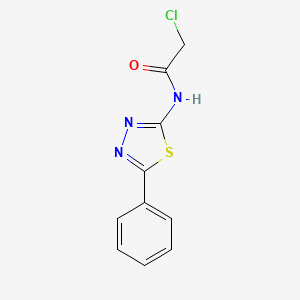![molecular formula C12H19ClN2O2S B2755651 1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride CAS No. 1171143-63-7](/img/structure/B2755651.png)
1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2S . It is a solid substance and its molecular weight is 290.81 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenyl ring, which is a six-membered ring containing six carbon atoms. The phenyl ring is substituted with a methylsulfonyl group .Physical And Chemical Properties Analysis
This compound has a melting point of 250-255°C . It is a solid substance and its molecular weight is 290.81 .Aplicaciones Científicas De Investigación
Muscarinic Receptor Antagonism
Studies have identified compounds with sulfonyl and piperazine groups as selective antagonists of the muscarinic M2 receptor. Such compounds exhibit high affinity for the cloned human M2 receptor, suggesting potential applications in treating conditions associated with muscarinic receptor activity (Kozlowski et al., 2000).
Acaricidal Activity
Research into phenylpiperazine derivatives has shown significant acaricidal activity, with certain derivatives displaying high levels of activity against various mite species. This indicates potential applications in agriculture for pest control (Suzuki et al., 2021).
Antiarrhythmic Agents
Novel arylpiperazines have been synthesized with the aim of incorporating both class II (beta-receptor blocking) and class III antiarrhythmic properties. These compounds have shown promising results in prolonging action potential duration in canine cardiac Purkinje fibers and demonstrating beta-receptor affinity, suggesting their potential as antiarrhythmic agents (Phillips et al., 1992).
Contaminant Degradation
The catalytic degradation of contaminants, such as atrazine, by peroxymonosulfate activated with commercial iron, has been investigated. This research shows the potential for using sulfone-based systems in environmental remediation and wastewater treatment (Li et al., 2020).
Adenosine A2B Receptor Antagonists
Sulfonamide structures derived from phenylpiperazine compounds have been explored for their potency as adenosine A2B receptor antagonists. These studies contribute to the development of new therapeutic agents targeting conditions mediated by the adenosine A2B receptor (Yan et al., 2006).
Safety and Hazards
This compound is classified as an irritant . It has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
3-methyl-1-(2-methylsulfonylphenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-10-9-14(8-7-13-10)11-5-3-4-6-12(11)17(2,15)16;/h3-6,10,13H,7-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZRAJRFOZDJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=C2S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2755568.png)
![N-[(4-Fluorophenyl)methyl]-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2755570.png)


![N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2755573.png)

![Methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B2755578.png)
![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2755579.png)
![3-[2-[(5-Bromopyrimidin-2-yl)amino]ethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2755580.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2755582.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide](/img/structure/B2755583.png)

![3-[2-(3-Methylquinoxalin-2-ylthio)acetyl]chromen-2-one](/img/structure/B2755590.png)